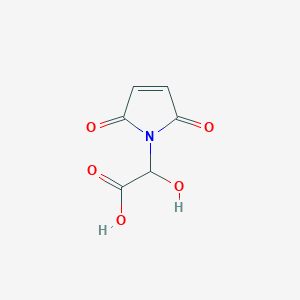
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxyacetic acid
Description
Maleimidoglycolic acid is a chemical compound that belongs to the class of maleimides, which are derivatives of maleic anhydride. Maleimides are known for their versatile reactivity and are widely used in various chemical and biological applications. Maleimidoglycolic acid, in particular, is valued for its ability to form stable covalent bonds with thiol groups, making it a useful tool in bioconjugation and other chemical modifications.
Properties
CAS No. |
114505-81-6 |
|---|---|
Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12) |
InChI Key |
OCINREVSBQVFQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
Synonyms |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maleimidoglycolic acid typically involves the reaction of maleic anhydride with glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is then purified through recrystallization to obtain pure maleimidoglycolic acid .
Industrial Production Methods
Industrial production of maleimidoglycolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Maleimidoglycolic acid undergoes various types of chemical reactions, including:
Addition Reactions: Maleimidoglycolic acid can participate in Michael addition reactions with thiol groups, forming stable thioether bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: Maleimidoglycolic acid can undergo substitution reactions with nucleophiles, resulting in the replacement of functional groups.
Common Reagents and Conditions
Michael Addition: Common reagents include thiol-containing compounds, and the reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or water.
Oxidation: Periodic acid or periodate salts are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Thioether Products: Formed through Michael addition reactions with thiols.
Carbonyl Compounds: Formed through oxidation reactions.
Substituted Maleimides: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
Maleimidoglycolic acid has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach biomolecules, such as proteins and peptides, to various surfaces or other molecules through stable thioether bonds.
Drug Delivery: Employed in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.
Tissue Engineering: Utilized in the synthesis of hydrogels and other materials for regenerative medicine and tissue engineering applications.
Chemical Probes: Used in the development of chemical probes for studying biological processes and interactions.
Mechanism of Action
The primary mechanism of action of maleimidoglycolic acid involves its reactivity with thiol groups. The compound undergoes a Michael addition reaction with thiols, forming a stable thioether bond. This reactivity is exploited in various applications, such as bioconjugation and drug delivery, where maleimidoglycolic acid is used to attach biomolecules to specific targets. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being conjugated .
Comparison with Similar Compounds
Maleimidoglycolic acid can be compared with other maleimide derivatives, such as:
N-ethylmaleimide: Known for its use in protein modification and inhibition of thiol-containing enzymes.
Maleimide-PEG: Used in the synthesis of PEGylated biomolecules for improved stability and solubility.
Maleimide-functionalized polymers: Employed in the development of functional materials for various industrial applications.
Maleimidoglycolic acid is unique in its ability to form stable covalent bonds with thiol groups, making it particularly useful in bioconjugation and other applications where stable linkage is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


